4-(4-Methylphenyl)-1,2-thiazole
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Overview
Description
4-(4-Methylphenyl)-1,2-thiazole is an organic compound characterized by a thiazole ring substituted with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylphenyl)-1,2-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzoyl chloride with thiosemicarbazide, followed by cyclization under acidic conditions to form the thiazole ring.
Industrial Production Methods: In an industrial setting, the synthesis may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methylphenyl)-1,2-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its antimicrobial properties.
Medicine: Explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)-1,2-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
4-Methylthiazole: Similar structure but lacks the phenyl group.
4-Phenylthiazole: Similar structure but lacks the methyl group on the phenyl ring.
2-Methyl-4-phenylthiazole: Similar structure with a methyl group on the thiazole ring.
Uniqueness: 4-(4-Methylphenyl)-1,2-thiazole is unique due to the presence of both the 4-methylphenyl group and the thiazole ring, which confer distinct chemical and physical properties
Properties
CAS No. |
10514-23-5 |
---|---|
Molecular Formula |
C10H9NS |
Molecular Weight |
175.25 g/mol |
IUPAC Name |
4-(4-methylphenyl)-1,2-thiazole |
InChI |
InChI=1S/C10H9NS/c1-8-2-4-9(5-3-8)10-6-11-12-7-10/h2-7H,1H3 |
InChI Key |
TVVCBRUXWKWEPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSN=C2 |
Origin of Product |
United States |
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